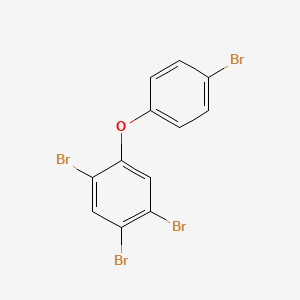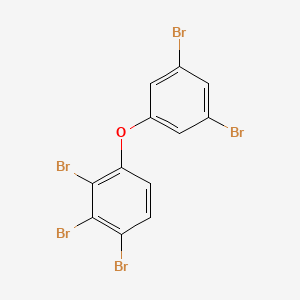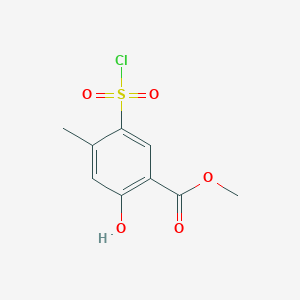
2-(Piperazin-1-yl)-5,6,7,8-tetrahydrochinazolin-4(3H)-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a precursor to the tetrahydroquinazoline ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and tetrahydroquinazoline rings. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other polar interactions. The tetrahydroquinazoline ring is a bicyclic structure with aromatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and tetrahydroquinazoline rings. The nitrogen atoms in the piperazine ring could act as nucleophiles in reactions with electrophiles. The tetrahydroquinazoline ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and tetrahydroquinazoline rings could contribute to its polarity and solubility in polar solvents. The nitrogen atoms could participate in hydrogen bonding, influencing its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Krebstherapie: PAK4-Hemmung
Diese Verbindung wurde als potenzieller Inhibitor der p21-aktivierten Kinase 4 (PAK4) identifiziert. PAK4 spielt eine entscheidende Rolle bei der Zellproliferation, Migration und Invasion, insbesondere in Krebszellen. Inhibitoren, die auf PAK4 abzielen, können das Wachstum und die Ausbreitung von Krebszellen erheblich behindern und bieten eine vielversprechende therapeutische Strategie zur Bekämpfung von Krebs. Die Verbindung hat eine potente inhibitorische Aktivität gegen PAK4 gezeigt, mit dem Potenzial, die Proliferation und Invasion von A549-Zellen zu stören, was auf ihre Anwendung in der Entwicklung von Krebsmedikamenten hindeutet .
Antiproliferative Aktivität
Die antiproliferativen Wirkungen dieser Verbindung gehen über die PAK4-Hemmung hinaus. Es wurde gezeigt, dass sie die Zellzyklusverteilung hemmt, was für die Kontrolle der Vermehrung von Krebszellen entscheidend ist. Durch die Verhaftung des Zellzyklus kann die Verbindung das Wachstum von Tumoren verhindern und ist ein wertvolles Gut im Arsenal gegen Krebs .
Hemmung von Migration und Invasion
Die Fähigkeit der Verbindung, Migration und Invasion zu hemmen, ist im Zusammenhang mit metastasierendem Krebs besonders bedeutsam. Durch die Verhinderung der Bewegung und Invasion von Krebszellen in neue Gewebe kann sie potenziell die Ausbreitung von Krebs im Körper begrenzen und ist somit ein wichtiger Schwerpunkt der Forschung zur Metastasenprävention .
Hemmung des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR)
Die abnormale Aktivierung von FGFR-Signalwegen ist an verschiedenen Arten von Tumoren beteiligt. Verbindungen, die FGFRs hemmen können, wie die in Frage stehende, sind attraktive Kandidaten für die Krebstherapie. Sie können wichtige Prozesse wie Zellproliferation, Migration, Angiogenese und mehr stören und bieten ein breites Spektrum an therapeutischen Anwendungen .
Induktion von Apoptose
Die Induktion von Apoptose oder programmiertem Zelltod ist eine wichtige Strategie in der Krebsbehandlung. Diese Verbindung wurde mit der Induktion von Apoptose in Krebszellen in Verbindung gebracht, was eine wünschenswerte Wirkung ist, um Krebszellen zu eliminieren, ohne gesundes Gewebe zu beeinträchtigen .
Leitverbindung zur Optimierung
Aufgrund ihrer potenten Aktivitäten und ihres niedrigen Molekulargewichts gilt diese Verbindung als eine attraktive Leitverbindung für die weitere Optimierung. Sie dient als Ausgangspunkt für die Entwicklung effektiverer und gezielterer Krebstherapien .
Modulation der Aktivität von Lebersternzellen
Bei Lebererkrankungen spielen Lebersternzellen eine zentrale Rolle bei der Entwicklung von Fibrose. Verbindungen, die die Aktivität dieser Zellen modulieren können, haben potenzielle Anwendungen bei der Behandlung von Leberfibrose und der Verhinderung ihres Fortschreitens zur Zirrhose .
Synthese neuer heterocyclischer Verbindungen
Die Struktur der Verbindung dient als Grundlage für die Synthese neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten. Dies eröffnet Möglichkeiten zur Entdeckung neuer Medikamente mit vielfältigen therapeutischen Wirkungen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Piperazine derivatives have been reported to show activity on neurotransmitter receptors .
Mode of Action
It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that piperazine derivatives can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that piperazine derivatives are extensively metabolized by cytochrome p450 3a4 .
Result of Action
It is known that piperazine derivatives can have various effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase, which is involved in regulating cell growth, apoptosis, and cytoskeleton functions . The compound inhibits PAK4 activity, leading to reduced cell proliferation, migration, and invasion . Additionally, it has shown potential interactions with other kinases and proteins involved in cellular signaling pathways.
Cellular Effects
The effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with cell cycle distribution, migration, and invasion . The compound also affects cell signaling pathways, including the inhibition of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exerts its effects through various mechanisms. It binds to the active site of PAK4, inhibiting its kinase activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and receptors, further modulating cellular functions.
Dosage Effects in Animal Models
The effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antinociceptive effects in mouse and rat models of acute and neuropathic pain . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFASCOKOIGPQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


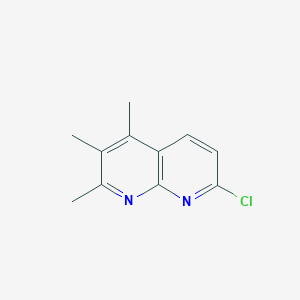
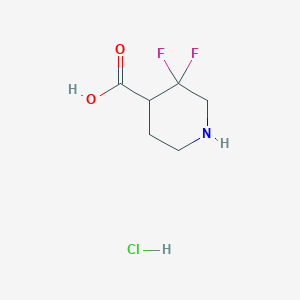
![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)
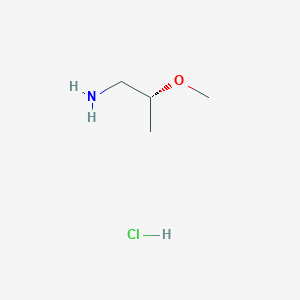
![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)
![Benzoic acid, 4-[(diethoxyphosphinyl)methyl]-2-fluoro-, methyl ester](/img/structure/B1530809.png)




![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
